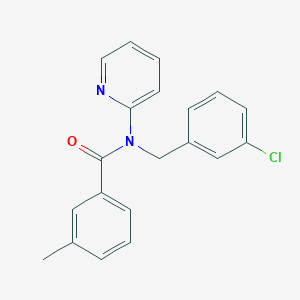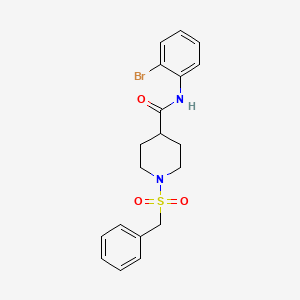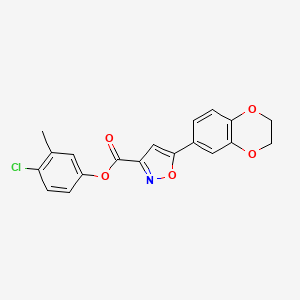![molecular formula C26H32N2O3S2 B11340023 N-[4-(Adamantan-1-YL)phenyl]-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide](/img/structure/B11340023.png)
N-[4-(Adamantan-1-YL)phenyl]-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Adamantan-1-YL)phenyl]-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide is a complex organic compound that features a unique combination of adamantane, phenyl, thiophene, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Adamantan-1-YL)phenyl]-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane moiety is often introduced through a Friedel-Crafts alkylation reaction. The phenyl group is then attached via a Suzuki coupling reaction. The thiophene-2-sulfonyl group is introduced through a sulfonylation reaction, and finally, the piperidine-3-carboxamide is formed through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Adamantan-1-YL)phenyl]-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-[4-(Adamantan-1-YL)phenyl]-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of N-[4-(Adamantan-1-YL)phenyl]-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The adamantane moiety may enhance the compound’s ability to cross cell membranes, while the thiophene-2-sulfonyl group can interact with specific enzymes or receptors. The piperidine-3-carboxamide structure allows for binding to proteins, potentially inhibiting their function or altering their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide
- N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide
- N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide
Uniqueness
N-[4-(Adamantan-1-YL)phenyl]-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide is unique due to its combination of adamantane, phenyl, thiophene, and piperidine moieties. This unique structure provides it with distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C26H32N2O3S2 |
|---|---|
Molecular Weight |
484.7 g/mol |
IUPAC Name |
N-[4-(1-adamantyl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C26H32N2O3S2/c29-25(21-3-1-9-28(17-21)33(30,31)24-4-2-10-32-24)27-23-7-5-22(6-8-23)26-14-18-11-19(15-26)13-20(12-18)16-26/h2,4-8,10,18-21H,1,3,9,11-17H2,(H,27,29) |
InChI Key |
KIRFMCDOLLAQNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC=C(C=C3)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Chlorobenzyl)sulfanyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B11339946.png)
![5-phenyl-3-(tetrahydrofuran-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11339954.png)


![3-benzyl-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11339961.png)

![1-[(4-fluorobenzyl)sulfonyl]-N,N-dimethylpiperidine-4-carboxamide](/img/structure/B11339971.png)
![2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11339976.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11339980.png)



![N-[5,7-bis(4-chlorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B11340008.png)
![4-butoxy-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11340017.png)
